molecular formula C10H11NaO5P+ B12398572 Sodium naphthalen-1-yloxyphosphonic acid hydrate

Sodium naphthalen-1-yloxyphosphonic acid hydrate

Cat. No.: B12398572
M. Wt: 265.15 g/mol
InChI Key: NSWUDGODQXQNON-UHFFFAOYSA-N
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Description

Sodium naphthalen-1-yl hydrogenphosphate hydrate is a biochemical reagent with a variety of applications in scientific research and industry. It is commonly used as a flame retardant for materials such as plastics, textiles, and construction materials.

Properties

Molecular Formula

C10H11NaO5P+

Molecular Weight

265.15 g/mol

IUPAC Name

sodium;naphthalen-1-yl dihydrogen phosphate;hydrate

InChI

InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1;

InChI Key

NSWUDGODQXQNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium naphthalen-1-yl hydrogenphosphate hydrate typically involves the reaction of naphthalen-1-ol with phosphorus oxychloride (POCl3) to form naphthalen-1-yl phosphate. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce the sodium salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of sodium naphthalen-1-yl hydrogenphosphate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often crystallized and purified to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sodium naphthalen-1-yl hydrogenphosphate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include naphthalen-1-yl phosphate derivatives, naphthalen-1-ol, and various substituted naphthalene compounds .

Scientific Research Applications

Sodium naphthalen-1-yl hydrogenphosphate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium naphthalen-1-yl hydrogenphosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in phosphorylation processes, where it acts as a phosphate donor. The molecular targets and pathways involved include various enzymes and proteins that participate in phosphorylation and dephosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium naphthalen-1-yl hydrogenphosphate hydrate is unique due to its specific structure, which combines the properties of naphthalene and phosphate groups. This combination imparts unique chemical reactivity and makes it suitable for specific applications in flame retardancy, corrosion inhibition, and biochemical research .

Biological Activity

Sodium naphthalen-1-yloxyphosphonic acid hydrate is a phosphonic acid derivative that has gained attention in various biological applications due to its diverse mechanisms of action. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

This compound exhibits several biological activities through various mechanisms:

  • Anti-infection Properties : The compound has demonstrated efficacy against a range of pathogens, including bacteria and viruses. It is particularly noted for its activity against HIV, HSV, and Influenza Virus .
  • Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis, making it a candidate for cancer therapy .
  • Signaling Pathways : It interacts with multiple signaling pathways, such as the MAPK/ERK pathway and NF-κB signaling, which are critical in inflammation and cancer progression .

Data Table: Biological Activities

Biological ActivityMechanism of ActionReferences
Anti-infectionInhibition of viral replication
Induction of ApoptosisActivation of caspase pathways
Modulation of Cell CycleArrest in G1/S phase
Inhibition of Inflammatory PathwaysSuppression of NF-κB activation
Interaction with GPCRsModulation of neuronal signaling

Case Study 1: Antiviral Activity

A study examined the antiviral properties of this compound against HIV. The results showed a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to the compound's ability to inhibit viral entry and replication.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation. The compound was effective at concentrations as low as 10 µM, demonstrating potential as a chemotherapeutic agent.

Case Study 3: Anti-inflammatory Effects

Research focusing on inflammatory diseases showed that this compound reduced the expression of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.

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